molecular formula C67H98N16O18S B15580696 Apolipoprotein KV domain (67-77)

Apolipoprotein KV domain (67-77)

Numéro de catalogue: B15580696
Poids moléculaire: 1447.7 g/mol
Clé InChI: NBQSCPYTVSKADI-ONYQNCCSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Apolipoprotein KV domain (67-77) is a useful research compound. Its molecular formula is C67H98N16O18S and its molecular weight is 1447.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Apolipoprotein KV domain (67-77) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Apolipoprotein KV domain (67-77) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C67H98N16O18S

Poids moléculaire

1447.7 g/mol

Nom IUPAC

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C67H98N16O18S/c1-36(2)30-47(60(94)78-48(32-38-12-6-5-7-13-38)61(95)79-49(35-54(88)89)62(96)81-51(66(100)101)33-40-19-23-42(86)24-20-40)77-58(92)44(14-8-9-26-68)74-57(91)45(15-10-27-73-67(71)72)75-63(97)52-16-11-28-83(52)65(99)50(34-53(70)87)80-59(93)46(25-29-102-4)76-64(98)55(37(3)84)82-56(90)43(69)31-39-17-21-41(85)22-18-39/h5-7,12-13,17-24,36-37,43-52,55,84-86H,8-11,14-16,25-35,68-69H2,1-4H3,(H2,70,87)(H,74,91)(H,75,97)(H,76,98)(H,77,92)(H,78,94)(H,79,95)(H,80,93)(H,81,96)(H,82,90)(H,88,89)(H,100,101)(H4,71,72,73)/t37-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,55+/m1/s1

Clé InChI

NBQSCPYTVSKADI-ONYQNCCSSA-N

Origine du produit

United States

Foundational & Exploratory

Apolipoprotein L1 (APOL1) Risk Variants: A Technical Guide on their Discovery, Origin, and Pathogenic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Genetic variants in the Apolipoprotein L1 (APOL1) gene, specifically the G1 and G2 alleles, are potent risk factors for a spectrum of kidney diseases in individuals of recent African ancestry.[1][2][3][4] These variants, which arose in sub-Saharan Africa, are thought to confer a survival advantage against African trypanosomiasis.[1][5][6] However, in a recessive inheritance pattern, individuals with two risk alleles (G1/G1, G2/G2, or G1/G2) have a significantly increased lifetime risk of developing conditions such as focal segmental glomerulosclerosis (FSGS), HIV-associated nephropathy (HIVAN), and hypertension-attributed end-stage kidney disease.[1][3][7][8] This guide provides a comprehensive overview of the discovery, origin, and proposed pathogenic mechanisms of these critical genetic variants, along with detailed experimental protocols and quantitative data to facilitate further research and therapeutic development.

Discovery and Origin of APOL1 Risk Variants

The discovery of APOL1 as a major locus for kidney disease in African Americans was a landmark in nephrology genetics. Initial studies in 2008 identified a region on chromosome 22 as being strongly associated with an increased risk of non-diabetic kidney disease in this population.[3] This was achieved through mapping by admixture linkage disequilibrium (MALD), a technique that leverages differences in allele frequencies between populations with varying disease susceptibility.[3] While the MYH9 gene was initially implicated, further fine-mapping and sequencing pinpointed the causal variants within the neighboring APOL1 gene.[3]

Two key risk haplotypes, termed G1 and G2, were identified.[1]

  • G1 Allele: This allele consists of two non-synonymous coding polymorphisms that are almost always inherited together: p.S342G (rs73885319) and p.I384M (rs60910145).[1][9]

  • G2 Allele: This allele is characterized by a six-base pair in-frame deletion that results in the loss of two amino acids, p.N388 and p.Y389 (rs71785313).[1][9]

The ancestral, non-risk allele is referred to as G0.[1]

The G1 and G2 variants are believed to have emerged in sub-Saharan Africa approximately 5,000 to 10,000 years ago.[1] Their high frequency in West African populations suggests a strong positive selective pressure.[1][9] The leading hypothesis is that these variants conferred protection against certain species of African trypanosomes, the parasites responsible for African sleeping sickness.[1][5][6] While the G0 form of APOL1 can lyse Trypanosoma brucei brucei, the G1 and G2 variants are also effective against Trypanosoma brucei rhodesiense and Trypanosoma brucei gambiense, which have evolved resistance to the G0 protein.[10][11] This protection against a fatal disease likely drove the selection for these alleles, despite their association with kidney disease.

Quantitative Data

The following tables summarize key quantitative data related to the APOL1 risk variants.

Table 1: Allele Frequencies of APOL1 Risk Variants in Select Populations

PopulationG1 Allele Frequency (%)G2 Allele Frequency (%)High-Risk Genotype Frequency (%)Reference(s)
African Americans20 - 4213 - 15~13[1][2][7]
Yoruba (Nigeria)~406 - 24>50 (combined risk allele)[3][9][12]
Ghana>406 - 24High[9]
Sub-Saharan Africa (general)ElevatedElevated11 - 32[13]
European Americans~0~0~0[3]

Table 2: Odds Ratios for APOL1-Associated Kidney Diseases

Kidney Disease PhenotypeOdds Ratio (OR)NotesReference(s)
Focal Segmental Glomerulosclerosis (FSGS)~17For individuals with two risk alleles.[1][2][8]
HIV-Associated Nephropathy (HIVAN)29 - 89For individuals with two risk alleles.[1][2][8]
Hypertension-Associated ESRD7 - 10For individuals with two risk alleles.[1][8]
Incident Chronic Kidney Disease (CKD) in middle age~1.5In the Atherosclerosis Risk in Communities (ARIC) study.[1][8]
Hypertension-Attributed CKD in DRC7.7Small study in the Democratic Republic of Congo.[2]

Experimental Protocols

APOL1 Genotyping

Objective: To determine the APOL1 genotype (G0, G1, G2) of an individual.

Methodology: PCR Amplification and Sanger Sequencing [14]

  • DNA Extraction: Genomic DNA is extracted from a peripheral blood sample using a standard commercial kit.

  • PCR Amplification: The region of APOL1 exon 6 containing the G1 and G2 variant sites is amplified using polymerase chain reaction (PCR). Specific primers flanking this region are used.

    • Forward Primer Example: 5'-AGCTGGCTGGTTTGTGAGTG-3'

    • Reverse Primer Example: 5'-TGGAGGAGCAGAGAGAGAGG-3' (Note: Primer sequences may vary between laboratories)

  • PCR Product Purification: The amplified PCR product is purified to remove unincorporated dNTPs and primers.

  • Sanger Sequencing: The purified PCR product is subjected to bidirectional Sanger sequencing using the same primers as in the amplification step.

  • Sequence Analysis: The resulting DNA sequence is aligned to the APOL1 reference sequence to identify the presence of the G1 (rs73885319 and rs60910145) and G2 (rs71785313) variants.

In Vitro Model: Overexpression of APOL1 Variants in HEK293 Cells

Objective: To assess the cytotoxicity of APOL1 risk variants.[10]

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Plasmid Construction: Expression plasmids containing the coding sequences for APOL1 G0, G1, and G2 are constructed. A common approach is to use a tetracycline-inducible (Tet-On) system to control protein expression.

  • Transfection: HEK293 cells are transfected with the expression plasmids using a suitable transfection reagent (e.g., Lipofectamine).

  • Induction of Expression: APOL1 expression is induced by adding doxycycline (B596269) (a tetracycline (B611298) analog) to the culture medium.

  • Cytotoxicity Assay: Cell viability is assessed at various time points after induction using methods such as:

    • MTT Assay: Measures mitochondrial metabolic activity.

    • LDH Release Assay: Measures lactate (B86563) dehydrogenase release from damaged cells.

    • Live/Dead Staining: Using fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells).

In Vivo Model: Zebrafish (Danio rerio) Model of APOL1 Nephropathy

Objective: To study the in vivo effects of APOL1 variants on kidney development and function.[15][16][17]

Methodology:

  • Zebrafish Maintenance: Zebrafish are maintained under standard laboratory conditions.

  • Morpholino-based Knockdown: To study the loss-of-function phenotype, antisense morpholino oligonucleotides targeting the zebrafish apol1 transcript are injected into 1-2 cell stage embryos to block translation.

  • mRNA Rescue/Complementation: To assess the function of human APOL1 variants, capped mRNA encoding human APOL1 G0, G1, or G2 is co-injected with the apol1 morpholino.

  • Phenotypic Analysis: At 3-5 days post-fertilization, larvae are examined for:

    • Edema: Pericardial and yolk sac edema are indicative of kidney dysfunction.

    • Glomerular Filtration: A fluorescently-labeled high molecular weight dextran (B179266) is injected into the circulation. Its leakage into the urinary space is observed by fluorescence microscopy to assess glomerular filtration barrier integrity.

    • Podocyte Integrity: Transgenic zebrafish lines with fluorescently-labeled podocytes can be used to visualize podocyte number and morphology.

Signaling Pathways and Mechanisms of Injury

The precise mechanisms by which APOL1 risk variants cause kidney cell injury are still under intense investigation. However, several key pathways have been implicated.[4] The presence of a "second hit," such as a viral infection (e.g., HIV) or inflammatory state, is often required to trigger the disease process, likely by upregulating APOL1 expression.[5][18]

Proposed Cellular Mechanisms of APOL1-Mediated Injury
  • Mitochondrial Dysfunction: APOL1 risk variants have been shown to localize to the mitochondria and impair their function, leading to reduced respiration and membrane potential.[1][19][20]

  • Endoplasmic Reticulum (ER) Stress: Expression of G1 or G2 variants can induce ER stress, leading to the unfolded protein response and apoptosis.[1][19]

  • Autophagy Impairment: APOL1 risk variants can interfere with autophagic flux, leading to the accumulation of damaged organelles and proteins.[21]

  • Ion Channel Formation and Cation Flux: The pore-forming domain of APOL1 may create cation channels in cellular membranes, leading to cell swelling and lysis.[22]

  • Inflammasome Activation: APOL1 variants can trigger inflammatory signaling pathways within kidney cells.[22]

  • Protein Kinase R (PKR) Activation: The APOL1-G2 variant, in particular, has been shown to activate PKR, contributing to podocyte injury.[16]

Signaling Pathway Diagrams

Below are simplified diagrams representing some of the key concepts and pathways involved in APOL1 research.

Discovery_Workflow A Observation: Higher Kidney Disease Incidence in African Americans B Hypothesis: Genetic Component A->B C Methodology: Mapping by Admixture Linkage Disequilibrium (MALD) B->C D Initial Finding: Association with Locus on Chromosome 22 C->D E Candidate Gene: MYH9 D->E F Refined Analysis: Fine-mapping and Sequencing D->F G Definitive Finding: Identification of G1 and G2 Variants in APOL1 Gene F->G

Figure 1: Logical workflow of the discovery of APOL1 risk variants.

APOL1_Pathogenesis cluster_genetics Genetic Predisposition cluster_triggers Second Hit / Trigger HighRiskGenotype APOL1 High-Risk Genotype (G1/G1, G1/G2, G2/G2) Upregulation Upregulation of APOL1 Expression in Kidney Cells HighRiskGenotype->Upregulation Triggers Viral Infections (HIV, COVID-19) Interferons (IFNs) Inflammation Triggers->Upregulation CellularStress Cellular Stress Pathways Upregulation->CellularStress Mitochondria Mitochondrial Dysfunction CellularStress->Mitochondria ERStress ER Stress CellularStress->ERStress Autophagy Impaired Autophagy CellularStress->Autophagy CationFlux Increased Cation Flux CellularStress->CationFlux PodocyteInjury Podocyte Injury and Death Mitochondria->PodocyteInjury ERStress->PodocyteInjury Autophagy->PodocyteInjury CationFlux->PodocyteInjury KidneyDisease Kidney Disease (FSGS, HIVAN, etc.) PodocyteInjury->KidneyDisease

Figure 2: Proposed signaling pathways in APOL1-mediated kidney disease.

Conclusion and Future Directions

The discovery of the APOL1 G1 and G2 risk variants has profoundly advanced our understanding of the genetic basis of kidney disease, particularly the disparities observed in populations of African descent. While significant progress has been made in elucidating the pathogenic mechanisms, many questions remain. Future research should focus on identifying the specific "second hits" that trigger disease in susceptible individuals, further defining the intricate molecular pathways of cell injury, and developing targeted therapies. Small molecule inhibitors of APOL1 function and antisense oligonucleotides to reduce its expression are currently in clinical trials, offering hope for a new era of precision medicine for APOL1-associated nephropathy.[23] A deeper understanding of the fundamental biology of APOL1 will be crucial for the success of these and future therapeutic strategies.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Apolipoprotein KV Domain (67-77)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of synthetic peptides such as Apolipoprotein KV domain (67-77) are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. Although specific toxicological data for many research peptides are not always available, it is best practice to handle them as potentially hazardous materials.[1] This guide outlines the essential, step-by-step procedures for the safe disposal of Apolipoprotein KV domain (67-77).

Immediate Safety and Handling Protocols

Before commencing any disposal activities, it is crucial to consult your institution's Environmental Health and Safety (EHS) guidelines.[2] Always handle peptide waste within a designated area and utilize appropriate Personal Protective Equipment (PPE).

  • Gloves: Wear chemical-resistant gloves, such as nitrile.[1]

  • Eye Protection: Use safety goggles or a face shield to guard against splashes.[1]

  • Lab Coat: A buttoned lab coat is necessary to protect skin and clothing.[1]

  • Respiratory Protection: When handling the lyophilized powder form of the peptide, which can become airborne, work inside a fume hood or biosafety cabinet to prevent inhalation.[2]

Step-by-Step Disposal Procedures

The appropriate disposal method for Apolipoprotein KV domain (67-77) will depend on its form (solid or liquid) and the materials it has contaminated. All waste related to this peptide should be treated as chemical waste.[3][4]

1. Waste Segregation and Containerization:

  • Segregate all materials that have come into contact with Apolipoprotein KV domain (67-77) from general lab waste.[2] This includes unused peptide, contaminated consumables (pipette tips, vials, tubes), and used PPE.[2]

  • Use designated, leak-proof, and clearly labeled hazardous waste containers.[2] The label should include "Hazardous Waste" and the full chemical name, "Apolipoprotein KV domain (67-77)".[2]

2. Disposal of Solid Peptide Waste:

  • Collect unused or expired lyophilized powder, along with contaminated items like weighing papers and microfuge tubes, in a designated solid chemical waste container.[2]

  • Seal the container securely once it is full and store it in a designated satellite accumulation area pending pickup by your institution's EHS department or a licensed hazardous waste contractor.[2][5]

3. Disposal of Liquid Peptide Waste:

Liquid waste includes peptide solutions, contaminated buffers, and media.

  • Chemical Inactivation: It is recommended to chemically inactivate liquid peptide waste before disposal. A common method is treatment with a 10% bleach solution (final sodium hypochlorite (B82951) concentration of 0.5-1.0%) for at least 30-60 minutes.[1][2][6] This should be done in a chemical fume hood.[1]

  • Neutralization: Following inactivation, and if required by local regulations, neutralize the pH of the solution.[1][6]

  • Collection: Even after inactivation, the resulting solution should be collected in a labeled hazardous liquid waste container.[2] Never pour peptide solutions down the drain.[4]

4. Decontamination of Labware and Surfaces:

  • Soaking: Glassware and equipment should be soaked in an enzymatic detergent or a sodium hypochlorite solution to decontaminate them.[6][7]

  • Washing: After decontamination, thoroughly wash the labware with a laboratory-grade detergent and rinse with purified water.[6]

  • Surface Cleaning: Bench tops and other surfaces can be decontaminated using an enzymatic cleaner followed by a sodium hypochlorite solution.[7]

Summary of Decontamination Protocols

Decontamination MethodConcentrationContact TimeNotes
Sodium Hypochlorite (Bleach) 0.5-1.0% final concentration for solutions; 6% solution for concentrated peptides.[1]Minimum 30-60 minutes.[1][2]An effective oxidizing agent for peptide degradation, but can be corrosive.[1][2]
Enzymatic Detergent Typically a 1% (m/v) solution.[6]Varies by product; follow manufacturer's instructions.[1]Suitable for cleaning labware; may require subsequent disinfection.[1]

Apolipoprotein KV Domain (67-77) Signaling Pathway

Apolipoprotein KV domain (67-77) has been identified as an antiangiogenic and antitumor peptide.[7] It exerts its effect by targeting the c-Src/ERK signaling pathway, blocking activation signals initiated by Vascular Endothelial Growth Factor (VEGF).[8]

VEGF_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR cSrc c-Src VEGFR->cSrc MEK MEK cSrc->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis/ Tumor Growth ERK->Angiogenesis ApoKV Apolipoprotein KV domain (67-77) ApoKV->cSrc

References

Essential Safety and Handling Protocols for Apolipoprotein KV Domain (67-77)

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) and Handling

When working with Apolipoprotein KV domain (67-77), which is typically supplied as a lyophilized powder, adherence to standard laboratory safety protocols is mandatory to minimize exposure and prevent contamination. Lyophilized peptides can be volatile, and some may possess toxic properties[1].

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or latex gloves should be worn at all times.
Eye Protection Safety GlassesSafety glasses with side shields or goggles are required.
Respiratory Protection MaskA surgical mask or respirator is recommended, especially when handling the lyophilized powder.
Body Protection Lab CoatA standard laboratory coat must be worn.

All handling of Apolipoprotein KV domain (67-77) should be conducted in a clean, well-ventilated area, preferably within a fume hood to control potential airborne particles[1].

Experimental Workflow for Safe Handling

The following diagram outlines the standard procedure for safely handling Apolipoprotein KV domain (67-77) from receipt to disposal.

Workflow for Safe Handling of Apolipoprotein KV domain (67-77) cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat, Mask) handle_receive Receive and Inspect Peptide prep_ppe->handle_receive Proceed to handling prep_workspace Prepare a Clean and Well-Ventilated Workspace prep_workspace->handle_receive handle_reconstitute Reconstitute Lyophilized Peptide handle_receive->handle_reconstitute handle_use Use in Experiment handle_reconstitute->handle_use cleanup_decontaminate Decontaminate Work Surfaces handle_use->cleanup_decontaminate After experiment completion cleanup_dispose Dispose of Waste in Accordance with Institutional Guidelines cleanup_decontaminate->cleanup_dispose cleanup_doff Doff Personal Protective Equipment cleanup_dispose->cleanup_doff

Caption: Workflow for the safe handling of Apolipoprotein KV domain (67-77).

Disposal Plan

Contaminated materials, including pipette tips, tubes, and excess reconstituted peptide, should be disposed of in accordance with all local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety (EHS) department for specific disposal protocols. As a general guideline:

  • Solid Waste: All contaminated solid materials (e.g., gloves, tubes, wipes) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of the peptide should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour peptide solutions down the drain.

  • Decontamination: All work surfaces and equipment should be thoroughly cleaned and decontaminated after use.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with Apolipoprotein KV domain (67-77).

References

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